

Comprehensive literature review on 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
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An In-depth Technical Guide to **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**: A Potential Novel Uricosuric Agent for the Treatment of Hyperuricemia and Gout

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful and debilitating inflammatory arthritis.^{[1][2]} Gout affects millions worldwide and is associated with significant morbidity and a reduced quality of life.^[2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.^{[3][4]} The human urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, is responsible for the majority of this reabsorption.^{[4][5]} Consequently, URAT1 has emerged as a key therapeutic target for uricosuric agents, which lower serum uric acid by promoting its renal excretion.^{[1][3][5]}

Existing uricosuric drugs, such as probenecid and benzbromarone, have demonstrated clinical efficacy but are also associated with side effects, including the potential for hepatotoxicity with benzbromarone.^{[3][6]} This has driven the search for novel URAT1 inhibitors with improved potency, selectivity, and safety profiles.^[6] This guide provides a comprehensive technical overview of **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**, a compound with structural motifs characteristic of a potential URAT1 inhibitor. While this specific molecule is not extensively described in the current literature, its chemical architecture provides a strong

rationale for its investigation as a novel therapeutic agent. This document will, therefore, explore its fundamental properties, propose a synthetic pathway, and outline a hypothetical drug discovery and development workflow based on established principles of URAT1 inhibitor research.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is the foundation of its development as a drug candidate.

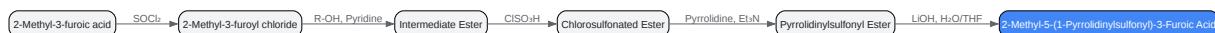
Chemical Identity

Based on available data, the key identifiers for **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** are summarized in the table below.^[7]

Property	Value
IUPAC Name	2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid
Molecular Formula	C10H13NO5S
Molecular Weight	259.28 g/mol
CAS Number	306936-43-6
Canonical SMILES	CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O

Proposed Synthetic Pathway

While a specific synthesis for this compound is not published, a plausible route can be devised from commercially available starting materials, leveraging established methodologies for the synthesis of furoic acid and sulfonamide derivatives. The proposed multi-step synthesis is outlined below.



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Caption: Proposed multi-step synthesis of **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**.

Step-by-Step Methodology:

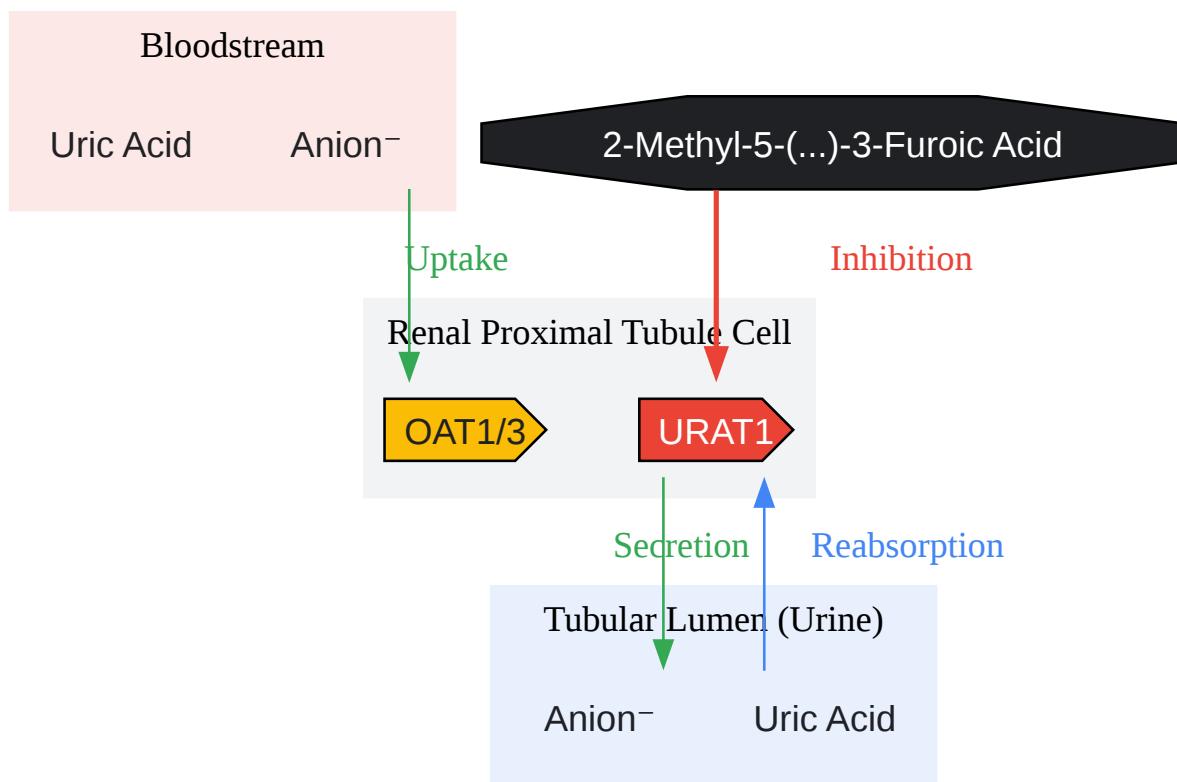
- Acid Chloride Formation: 2-Methyl-3-furoic acid is reacted with thionyl chloride (SOCl_2), often in an inert solvent like dichloromethane (DCM), to form the corresponding acid chloride, 2-methyl-3-furoyl chloride.
- Esterification: The acid chloride is then reacted with a suitable alcohol (R-OH , e.g., methanol or ethanol) in the presence of a base like pyridine to form a stable ester intermediate. This protects the carboxylic acid group during the subsequent sulfonation step.
- Chlorosulfonation: The furan ring of the ester intermediate is susceptible to electrophilic substitution. Reaction with chlorosulfonic acid (ClSO_3H) at low temperatures will introduce a chlorosulfonyl group ($-\text{SO}_2\text{Cl}$) at the C5 position, which is the most activated position on the furan ring.
- Sulfonamide Formation: The resulting chlorosulfonated ester is then reacted with pyrrolidine in the presence of a non-nucleophilic base such as triethylamine (Et_3N) to form the pyrrolidinyl sulfonamide.
- Saponification: Finally, the ester protecting group is removed by hydrolysis, typically using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF), followed by acidic workup to yield the final product, **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**.

Proposed Mechanism of Action and Biological Target: URAT1 Inhibition

The structural features of **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**, particularly the presence of a carboxylic acid and a sulfonamide group, are common in known URAT1 inhibitors.^[1] This provides a strong rationale for hypothesizing that its primary mechanism of action is the inhibition of URAT1.

The Role of URAT1 in Renal Urate Reabsorption

URAT1 is located on the apical membrane of renal proximal tubule cells and mediates the exchange of urate from the tubular fluid for an intracellular anion (e.g., lactate or nicotinate).^[4] ^[5] This process is a critical step in the reabsorption of uric acid back into the bloodstream. Inhibiting URAT1 blocks this reabsorption, leading to increased uric acid excretion in the urine (uricosuria) and a subsequent reduction in serum uric acid levels.



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Caption: URAT1-mediated uric acid reabsorption in the kidney and proposed site of inhibition.

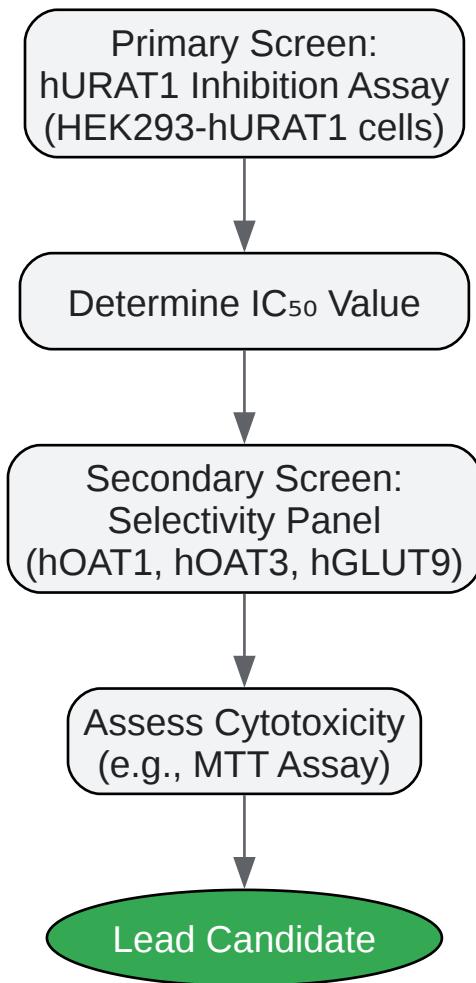
Structure-activity relationship (SAR) studies of other URAT1 inhibitors suggest that an anionic group, such as a carboxylic acid, is crucial for interaction with a positively charged binding pocket within the transporter.^[8]^[9] The sulfonamide moiety can form additional hydrogen bonds and hydrophobic interactions, enhancing binding affinity and inhibitory potency.^[1]

Hypothetical Drug Discovery and Development Workflow

To validate the hypothesis that **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** is a potent and selective URAT1 inhibitor, a systematic discovery and development workflow would be required.

In Vitro Evaluation

The initial phase focuses on assessing the compound's activity and selectivity in cellular models.



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Caption: In vitro screening cascade for a potential URAT1 inhibitor.

Experimental Protocol: URAT1 Inhibition Assay

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human URAT1 (hURAT1) transporter are cultured to confluence in appropriate media.
- Compound Preparation: **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** is dissolved in DMSO to create a stock solution, which is then serially diluted to a range of test concentrations. Known inhibitors like benz bromarone or lesinurad are used as positive controls.[10]
- Uptake Assay:
 - The cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
 - Cells are pre-incubated with the test compound or control at various concentrations for 10-15 minutes.
 - The uptake reaction is initiated by adding buffer containing [¹⁴C]-labeled uric acid.
 - After a short incubation period (e.g., 5-10 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.
- Quantification and Analysis:
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
 - The percentage of inhibition at each compound concentration is calculated relative to the vehicle control (DMSO).
 - The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

A potent inhibitor would be expected to have an IC₅₀ value in the low micromolar to nanomolar range. For context, the IC₅₀ of lesinurad is approximately 7.18 μ M, while that of benz bromarone is around 0.28 μ M.[10][11]

Selectivity Assays: To ensure the compound is specific for URAT1, similar uptake assays should be performed using cell lines expressing other key renal transporters, such as OAT1, OAT3, and GLUT9, which are also involved in urate handling.[6] A desirable candidate would show significantly higher potency for URAT1 than for other transporters to minimize off-target effects.

In Vivo Pharmacological Assessment

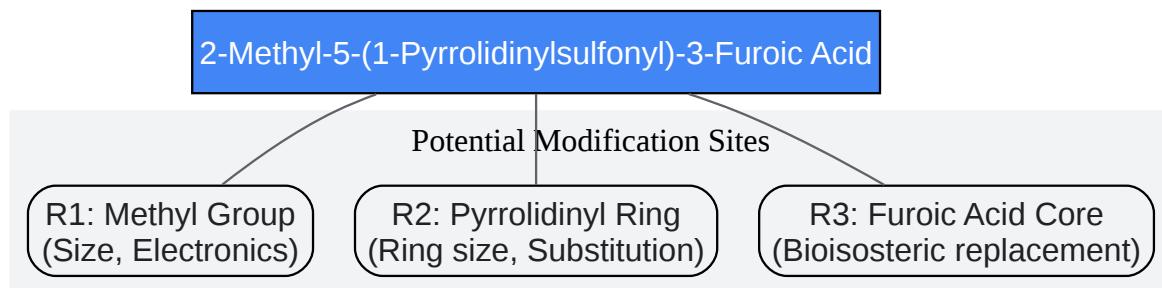
Promising candidates from in vitro studies would advance to animal models to evaluate their efficacy and pharmacokinetic properties.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model

- **Animal Model:** Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.
- **Dosing:** The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically one hour after potassium oxonate administration. A vehicle control group and a positive control group (e.g., benzbromarone) are included.
- **Sample Collection:** Blood samples are collected at different time points (e.g., 2, 4, 6 hours post-dose) to measure serum uric acid levels. Urine is also collected over a 24-hour period to measure the total amount of excreted uric acid.
- **Analysis:** Serum and urine uric acid levels are quantified using a uric acid assay kit or HPLC-UV. The uricosuric effect is determined by the percentage reduction in serum uric acid and the increase in urinary uric acid excretion compared to the vehicle control group.

Lead Optimization and Structure-Activity Relationship (SAR) Analysis

The initial compound serves as a lead for further chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

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Caption: Key structural regions for SAR exploration.

Hypothetical SAR Insights:

Based on the broader literature for URAT1 inhibitors, the following SAR trends can be hypothesized:[8][9][10][12]

Modification Site	Rationale	Potential Impact on Activity
C2-Methyl Group	Modulates interaction with a hydrophobic pocket and can influence the orientation of the carboxylic acid.	Varying the alkyl chain length or introducing small electron-withdrawing groups could enhance potency.
Pyrrolidinyl Ring	The size and nature of this group can affect solubility and interactions with the protein surface.	Exploring different ring sizes (e.g., piperidine, morpholine) or substitutions on the ring could optimize binding and physicochemical properties.
Furoic Acid Core	The furan ring acts as a scaffold. The carboxylic acid is essential for activity.	Bioisosteric replacement of the furan ring (e.g., with a thiophene or phenyl ring) could improve metabolic stability or potency. The position of the carboxylate is critical.

Potential Therapeutic Applications and Future Directions

If validated through the described workflow, **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** could be a valuable clinical candidate for the treatment of hyperuricemia and the management of chronic gout.^{[1][6]} Its primary application would be as a once-daily oral medication to lower serum uric acid levels to the target of <6 mg/dL.

A particularly interesting area of modern research is the development of dual-target inhibitors. Combining URAT1 inhibition with the inhibition of xanthine oxidase (the enzyme responsible for uric acid production) in a single molecule could offer a more potent and comprehensive approach to managing hyperuricemia.^{[1][5]} Future development of this furoic acid scaffold could explore the incorporation of pharmacophores known to inhibit xanthine oxidase.

Before clinical trials, any lead candidate would need to undergo extensive preclinical safety and toxicology studies, including assessment of cardiovascular safety, genotoxicity, and chronic toxicity in multiple species.

Conclusion

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid represents a promising, albeit currently under-investigated, chemical entity. Its structure contains the key pharmacophoric elements—a carboxylic acid and a sulfonamide group on a heterocyclic scaffold—that are characteristic of potent URAT1 inhibitors. This guide has provided a comprehensive framework for its potential development, from a proposed chemical synthesis to a detailed workflow for biological evaluation and lead optimization. By targeting URAT1, this compound has the potential to be developed into a next-generation uricosuric agent for the treatment of gout and hyperuricemia, addressing the need for new therapies with improved safety and efficacy profiles. Further experimental validation is required to confirm the hypotheses presented herein and to fully elucidate the therapeutic potential of this compound.

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- To cite this document: BenchChem. [Comprehensive literature review on 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1363470#comprehensive-literature-review-on-2-methyl-5-1-pyrrolidinylsulfonyl-3-furoic-acid>]

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